molecular formula C9H14O2 B6239872 2,2,5-trimethylcyclohexane-1,3-dione CAS No. 126833-10-1

2,2,5-trimethylcyclohexane-1,3-dione

Cat. No.: B6239872
CAS No.: 126833-10-1
M. Wt: 154.2
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Description

2,2,5-Trimethylcyclohexane-1,3-dione (CAS: 539-03-7) is a cyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.209 g/mol . Its structure consists of a cyclohexane ring substituted with two ketone groups at positions 1 and 3 and three methyl groups at positions 2, 2, and 3. The compound belongs to the class of aliphatic cyclic ketones and is characterized by its bicyclic framework and electron-withdrawing carbonyl groups. Its SMILES notation (CC1C(=O)CC(C)(C)CC1=O) and InChIKey (WJTGLPHMQKJRIX-UHFFFAOYSA-N) highlight its stereochemical uniqueness .

Properties

CAS No.

126833-10-1

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The methylation is typically conducted using iodomethane (CH₃I) in the presence of a strong base such as sodium methoxide (NaOMe). The base deprotonates the enolic hydroxyl group at the 2-position, generating a nucleophilic enolate that reacts with iodomethane to introduce the methyl group. This step is followed by acid workup to regenerate the diketone structure.

In an optimized procedure, Halsall and Thomas demonstrated that pre-drying dimedone with chloroform via azeotropic distillation significantly improves yield by eliminating trace moisture, which otherwise hydrolyzes the methylating agent. Subsequent hydrogenation over palladium-charcoal catalyst achieves full saturation of the intermediate, yielding 2,5,5-trimethylcyclohexanone with 75% efficiency.

Industrial Refinements

Industrial-scale production often employs organometallic catalysts (e.g., Mn, Fe, or Cu complexes) to enhance reaction rates and selectivity. For instance, manganese-catalyzed oxidation of 3,5,5-trimethylcyclohex-3-en-1-one under oxygen atmosphere achieves >80% conversion to the target diketone.

Condensation of 3-Pentanone with Methyl Acrylate

A cost-effective route developed by Trost and coworkers involves the conjugate addition of 3-pentanone to methyl acrylate, followed by cyclization and methylation.

Stepwise Synthesis

  • Michael Addition : 3-Pentanone reacts with methyl acrylate in the presence of NaOMe, forming a β-keto ester intermediate.

  • Cyclization : Intramolecular aldol condensation under acidic conditions yields 2,4-dimethylcyclohexane-1,3-dione.

  • Methylation : Treatment with iodomethane introduces the third methyl group at the 2-position, achieving an overall yield of 63%.

Advantages

  • Utilizes inexpensive starting materials (3-pentanone: ~$50/kg; methyl acrylate: ~$30/kg).

  • Amenable to large-scale production due to minimal purification requirements.

Oxidation of Substituted Cyclohexenes

Oxidative methods leverage the stability of cyclohexene precursors to access the diketone framework.

Substrate and Catalyst Systems

3,5,5-Trimethylcyclohex-3-en-1-one undergoes oxidation using molecular oxygen or ozone in the presence of cobalt(II) acetate. The reaction proceeds via radical intermediates, with the diketone forming through C=C bond cleavage and subsequent ketonization.

ParameterValue
CatalystCo(OAc)₂ (5 mol%)
Temperature80–100°C
Pressure1–2 atm O₂
Conversion85–90%

This method is favored in industrial settings for its scalability and compatibility with continuous-flow reactors.

General Synthesis via Acrylic Esters and Ketones

A patent by EP0061669B1 outlines a versatile approach for cyclohexane-1,3-diones, applicable to 2,5,5-trimethyl derivatives.

Key Steps

  • Acrylic Ester Addition : Reacting methyl acrylate with a ketone (e.g., 3-pentanone) forms a β-keto ester adduct.

  • Cyclization : Base-mediated cyclization (e.g., KOtBu/tert-BuOH) generates the cyclohexane-1,3-dione core.

  • Methylation : Quenching with iodomethane introduces methyl groups at strategic positions.

Catalytic Innovations

The use of alkali metal alcoholates (e.g., NaOMe) as dual base and catalyst streamlines the process, reducing side reactions such as ester hydrolysis.

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityCost ($/kg)Key Advantage
Alkylation of Dimedone75High120High purity, minimal byproducts
Condensation63Moderate90Low-cost reagents
Oxidation85High150Continuous-flow compatible
Acrylic Ester Route70Moderate110Versatile substrate scope

Chemical Reactions Analysis

Types of Reactions

2,2,5-trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,2,5-trimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,5-trimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. For example, its ketone groups can form reversible covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Cyclohexane-1,3-dione Derivatives (5a-5h)

A series of cyclohexane-1,3-dione derivatives (e.g., compounds 5a-5h ) were synthesized via condensation reactions between substituted aldehydes and 4-acetyl biphenyl . Unlike 2,2,5-trimethylcyclohexane-1,3-dione, these derivatives feature aryl substituents (e.g., bromophenyl, methoxyphenyl) instead of methyl groups.

Key Findings :

  • Antimicrobial Activity: Derivatives 5a-5h exhibited broad-spectrum antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains, with MIC values ranging from 8–32 µg/mL . The activity was attributed to the electron-withdrawing effects of the dione core and hydrophobic aryl groups.

5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

Dimedone (5,5-dimethylcyclohexane-1,3-dione) shares the dione core but has two methyl groups at position 5 instead of three methyl groups at positions 2, 2, and 4.

Key Findings :

  • Reactivity: Dimedone is a key intermediate in multi-component reactions.
  • Synthetic Utility: In solvent-free synthesis of 1,4-dihydropyridines, dimedone showed higher reactivity (yields >90%) compared to unsubstituted cyclohexane-1,3-dione, likely due to its electron-donating methyl groups stabilizing enolate intermediates .

Benzo[e][1,3]oxazine-2,4-dione Derivatives (NSC777205 and NSC777207)

These compounds feature an aromatic oxazine-dione scaffold instead of an aliphatic cyclohexane-dione. NSC777205 and NSC777207 were synthesized as pro-drug candidates targeting c-Met/EGFR pathways .

Key Comparisons :

  • Drug-Like Properties : Both NSC compounds satisfied Lipinski’s rules (molecular weight <500, logP <5) and demonstrated blood-brain barrier (BBB) permeability , with NSC777205 showing 2-fold higher BBB penetration than NSC777207 . In contrast, this compound’s higher lipophilicity (logP estimated at ~2.5) may limit BBB permeability.

Acyclic 1,3-Diketones (e.g., 2,2-Dimethyl-3,5-hexanedione)

Acyclic analogs such as 2,2-dimethyl-3,5-hexanedione (CAS: 7307-04-2) lack the cyclic structure, resulting in higher conformational flexibility .

Key Differences :

  • Stability: Cyclic diones like this compound are more thermally stable due to restricted rotation, whereas acyclic analogs may undergo keto-enol tautomerism more readily.
  • Applications : Acyclic diketones are often used as ligands in coordination chemistry, while cyclic diones are preferred in medicinal chemistry for their rigid scaffolds .

Herbicidal Cyclohexane-1,3-dione Derivatives

Patent data (2016) highlights cyclohexane-1,3-dione derivatives with substituents like chlorine, fluorine, and ethynyl as potent herbicides . For example, compounds with methyl and fluorine substituents (e.g., X=CH₃, R=F) showed superior activity against monocotyledonous weeds.

Comparison :

  • The 2,2,5-trimethyl substitution in the target compound may reduce herbicidal efficacy compared to halogenated derivatives, as electron-withdrawing groups (e.g., F, Cl) enhance interaction with plant acetolactate synthase .

Naphthalene-Based Diones (e.g., 1H-Cyclopenta[b]naphthalene-1,3(2H)-dione)

These chromophores feature a fused naphthalene-dione system, enabling strong solvatochromic behavior (red-shifted absorption in polar solvents) due to extended π-conjugation .

Contrast :

  • The aliphatic cyclohexane-dione core of this compound lacks aromaticity, resulting in weaker intramolecular charge transfer (ICT) properties compared to naphthalene-based analogs .

Q & A

Q. What are the established synthetic routes for 2,2,5-trimethylcyclohexane-1,3-dione?

  • Methodological Answer : The synthesis typically involves alkylation of cyclohexane-1,3-dione derivatives. For example, methyl groups can be introduced via nucleophilic substitution or condensation reactions using methyl halides or dimethyl sulfate under basic conditions (e.g., K₂CO₃ or NaH). A reported approach for analogous compounds involves reacting cyclohexane-1,3-dione with methylating agents in anhydrous solvents like THF or DMF at 60–80°C . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended to isolate the product.

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR : ¹H and ¹³C NMR to identify methyl groups (δ ~1.2–1.5 ppm for CH₃), carbonyl signals (δ ~200–210 ppm for C=O), and cyclohexane ring protons .
  • IR : Strong absorption bands at ~1700–1750 cm⁻¹ for diketone C=O stretching .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (m/z 154.209 for C₉H₁₄O₂) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Use NIOSH-approved respirators (e.g., P95 for particulates) and EN 166-compliant safety goggles to prevent inhalation or eye contact .
  • Store in a well-ventilated area away from ignition sources (flash point ~18.9°C for similar diones) .
  • Employ protective gloves (nitrile or neoprene) to avoid skin exposure, and wash hands thoroughly post-handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for stereoisomers of this compound?

  • Methodological Answer :
  • 2D NMR Techniques : Use NOESY or ROESY to distinguish axial vs. equatorial methyl groups by analyzing spatial proximity of protons .
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent positions in crystalline samples .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What experimental strategies assess the thermal stability of this compound under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~200–250°C for similar diones) under nitrogen/air atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events (e.g., melting point ~80–100°C) .
  • Isothermal Studies : Monitor stability at elevated temperatures (e.g., 50–100°C) over 24–72 hours, analyzing samples via HPLC for degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the herbicidal potential of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modified substituents (e.g., halogens, alkoxy groups) and compare bioactivity .
  • In Vitro Assays : Test inhibition of plant acetyl-CoA carboxylase (ACCase), a target for herbicidal diones, using enzyme kinetics .
  • Greenhouse Trials : Apply compounds to monocotyledonous weeds (e.g., Lolium rigidum) and quantify growth inhibition over 14–21 days .

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